molecular formula C9H9NaO3 B13212477 Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate

Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate

Cat. No.: B13212477
M. Wt: 188.16 g/mol
InChI Key: JNNVZFVMPUGMFI-BJILWQEISA-M
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Description

Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate is an organic compound belonging to the class of furans This compound is characterized by its unique structure, which includes a furan ring substituted with methyl groups and an enolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate typically involves the reaction of 3-acetyl-2,5-dimethylfuran with sodium hydroxide in an ethanolic solution. The reaction proceeds via the formation of an enolate intermediate, which is stabilized by the sodium ion. The reaction conditions often include room temperature and a solvent such as ethanol to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enolate to its corresponding alcohol.

    Substitution: The enolate moiety can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The enolate moiety can act as a nucleophile, participating in various biochemical reactions. In medicinal applications, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its enolate structure, which imparts unique reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.

Properties

Molecular Formula

C9H9NaO3

Molecular Weight

188.16 g/mol

IUPAC Name

sodium;(E)-3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C9H10O3.Na/c1-6-5-8(7(2)12-6)9(11)3-4-10;/h3-5,10H,1-2H3;/q;+1/p-1/b4-3+;

InChI Key

JNNVZFVMPUGMFI-BJILWQEISA-M

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)/C=C/[O-].[Na+]

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)C=C[O-].[Na+]

Origin of Product

United States

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